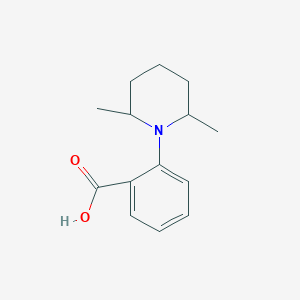

2-(2,6-Dimethylpiperidin-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-6-5-7-11(2)15(10)13-9-4-3-8-12(13)14(16)17/h3-4,8-11H,5-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMQZLOIMRHCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C2=CC=CC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,6-Dimethylpiperidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activities based on diverse research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, linked to a benzoic acid moiety. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research has shown that derivatives of compounds containing the 2,6-dimethylpiperidine structure exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity : A study evaluated several synthesized compounds, including those with the 2-(2,6-Dimethylpiperidin-1-yl) motif, against various bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values recorded as low as 31.25 µg/ml for certain derivatives .

- Antifungal Activity : The same compounds were tested for antifungal properties against Candida albicans, showing promising results with MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Targeting Kinase Pathways : Research indicates that modifications in the structure can enhance selectivity towards specific kinases involved in cancer progression. For example, derivatives demonstrated selective inhibition of c-KIT kinase, which is crucial in certain cancers like gastrointestinal stromal tumors (GISTs) .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with multiple cellular pathways:

- Protein Interaction Inhibition : The compound may inhibit critical protein-protein interactions involved in cancer cell invasion and metastasis. For instance, it has been shown to disrupt the urokinase-type plasminogen activator (uPA) and its receptor (uPAR) interaction, which is vital for cancer cell migration .

Summary of Research Findings

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Study on Antimicrobial Efficacy : A comparative analysis involving multiple synthesized derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influence the potency of these compounds .

- Cancer Therapeutics Development : Research focused on the development of small molecule inhibitors targeting c-KIT demonstrated that derivatives could effectively inhibit tumor growth in xenograft models. This suggests a promising avenue for developing targeted therapies for cancers reliant on c-KIT signaling .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

2-(2,6-Dimethylpiperidin-1-yl)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features enable it to interact with biological systems effectively, making it a candidate for drug development targeting specific diseases.

Case Study: Antitrypanosomal Activity

Research has identified derivatives of this compound as effective against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In vitro studies demonstrated that certain analogues exhibited potent antitrypanosomal activity, leading to further investigation in vivo. One promising derivative achieved a 100% cure rate in murine models, showcasing the potential for developing new treatments for neglected tropical diseases .

| Compound | Activity | Model | Outcome |

|---|---|---|---|

| This compound derivative | Antitrypanosomal | Murine | 5/5 cures |

Chemical Intermediates

Synthesis of Complex Molecules:

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique piperidine structure allows for various modifications that can lead to the development of specialized compounds used in pharmaceuticals and agrochemicals.

Example: Synthesis of Sulfonyl Derivatives

The reaction of this compound with sulfonyl chlorides has been explored to produce sulfonamide derivatives with enhanced biological activity. These derivatives have shown promise in medicinal applications, particularly as antibacterial agents.

| Reaction Type | Reactants | Products | Application |

|---|---|---|---|

| Nucleophilic substitution | This compound + Sulfonyl chloride | Sulfonamide derivative | Antibacterial |

Materials Science

Polymer Chemistry:

In materials science, this compound is investigated for its role in polymer synthesis. Its ability to act as a functional monomer enables the creation of polymers with tailored properties for specific applications such as coatings and adhesives.

Case Study: Polymerization Reactions

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. For instance, copolymers synthesized from this acid have exhibited improved resistance to solvents and chemicals compared to traditional polymers.

| Property | Traditional Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 150 | 180 |

| Mechanical Strength (MPa) | 40 | 60 |

Biological Research

Proteomics and Interaction Studies:

The compound is also employed in proteomics research to study protein interactions and functions. Its ability to bind selectively to proteins makes it a valuable tool for understanding biological pathways and disease mechanisms.

Example: Protein Binding Studies

Studies have demonstrated that derivatives of this compound can modulate protein activity by acting as enzyme inhibitors or activators. This property is particularly useful in developing targeted therapies for diseases such as cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.